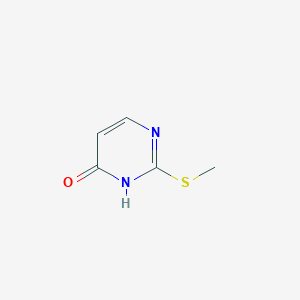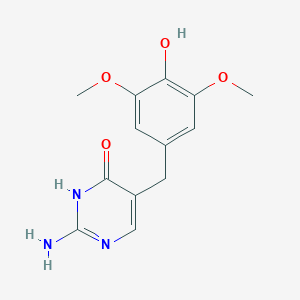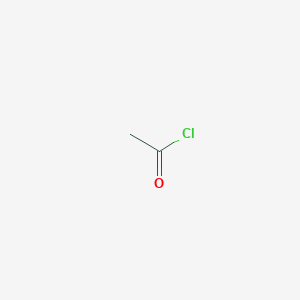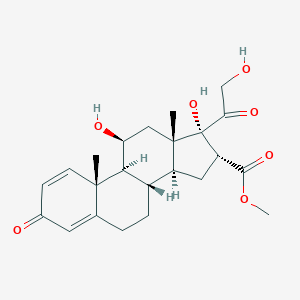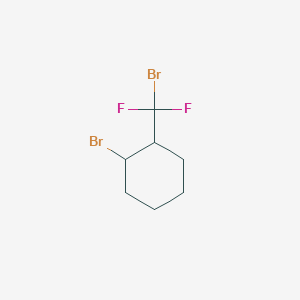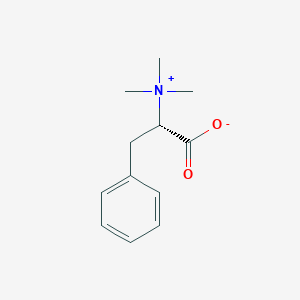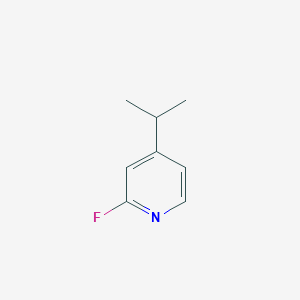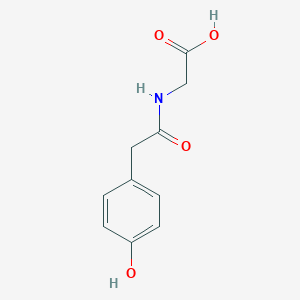![molecular formula C12H10N4O4 B048243 5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione CAS No. 115705-62-9](/img/structure/B48243.png)
5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione, also known as DMXAA, is a small molecule that has been extensively studied for its potential as an anti-cancer agent. This compound was first isolated from the Australian plant Duboisia myoporoides, and has since been synthesized using various methods. In
Mécanisme D'action
5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione activates the STING (stimulator of interferon genes) pathway, which leads to the production of type I interferons and other pro-inflammatory cytokines. This results in the recruitment of immune cells to the tumor microenvironment, leading to tumor cell death and inhibition of tumor growth. 5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione has also been shown to induce apoptosis in tumor cells.
Effets Biochimiques Et Physiologiques
5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione has been shown to have several biochemical and physiological effects. It induces the production of type I interferons and other pro-inflammatory cytokines, leading to the recruitment of immune cells to the tumor microenvironment. 5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione also induces the production of nitric oxide, which plays a role in tumor cell death. In addition, 5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione has been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth.
Avantages Et Limitations Des Expériences En Laboratoire
5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified, making it a useful tool for studying the STING pathway and its effects on the immune system. 5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione has also been extensively studied in animal models, providing a wealth of data on its anti-cancer properties. However, 5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, 5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione has a short half-life in the body, which can limit its effectiveness as an anti-cancer agent.
Orientations Futures
There are several future directions for research on 5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione. One area of interest is the development of more potent and selective STING agonists. Another area of interest is the combination of 5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione with other anti-cancer therapies, such as checkpoint inhibitors and CAR-T cell therapy. In addition, further studies are needed to understand the mechanism of action of 5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione and its effects on the immune system. Finally, clinical trials are needed to determine the safety and efficacy of 5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione in human patients with cancer.
Méthodes De Synthèse
5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione can be synthesized using several methods, including the reaction of 2,4-dimethylpyrimidine-5-carboxylic acid with phthalic anhydride in the presence of sulfuric acid, or the reaction of 2,4-dimethylpyrimidine-5-carboxylic acid with phthalic acid in the presence of acetic anhydride and sulfuric acid. The compound can also be synthesized using a one-pot reaction involving the condensation of 2-amino-4,6-dimethylpyrimidine with phthalic anhydride and acetic anhydride in the presence of sulfuric acid.
Applications De Recherche Scientifique
5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione has been extensively studied for its potential as an anti-cancer agent. It has been shown to induce tumor necrosis and inhibit tumor growth in various animal models, including melanoma, lung cancer, and colon cancer. 5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione has also been shown to enhance the effects of radiation therapy and chemotherapy in preclinical studies. In addition to its anti-cancer properties, 5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione has been studied for its potential as an anti-inflammatory and anti-viral agent.
Propriétés
Numéro CAS |
115705-62-9 |
|---|---|
Nom du produit |
5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione |
Formule moléculaire |
C12H10N4O4 |
Poids moléculaire |
274.23 g/mol |
Nom IUPAC |
5,10-dihydroxy-2,7-dimethyl-3,8-dihydropyrimido[4,5-g]quinazoline-4,9-dione |
InChI |
InChI=1S/C12H10N4O4/c1-3-13-7-5(11(19)15-3)10(18)8-6(9(7)17)12(20)16-4(2)14-8/h17-18H,1-2H3,(H,13,15,19)(H,14,16,20) |
Clé InChI |
PWWFWQJNFVLRFK-UHFFFAOYSA-N |
SMILES isomérique |
CC1=NC(=O)C2=C(N1)C(=C3C(=C2O)NC(=NC3=O)C)O |
SMILES |
CC1=NC2=C(C(=C3C(=C2O)C(=O)NC(=N3)C)O)C(=O)N1 |
SMILES canonique |
CC1=NC(=O)C2=C(N1)C(=C3C(=C2O)NC(=NC3=O)C)O |
Synonymes |
Pyrimido[4,5-g]quinazoline-4,9-dione, 1,6-dihydro-5,10-dihydroxy-2,7-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(Dimethylamino)ethoxy]benzophenone](/img/structure/B48160.png)
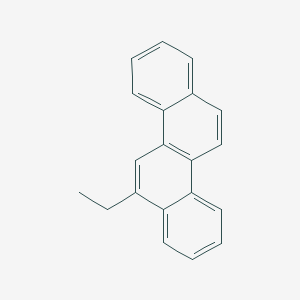
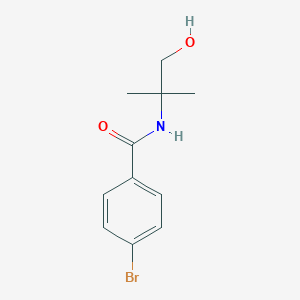
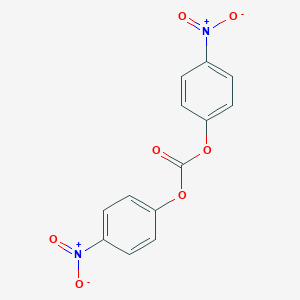
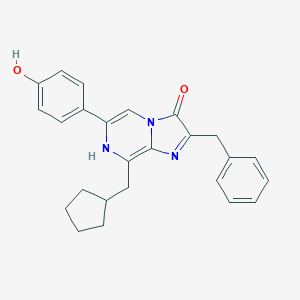
![[(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate](/img/structure/B48171.png)
